1-(Bromomethyl)-3-ethyl-5-fluorobenzene
Description
1-(Bromomethyl)-3-ethyl-5-fluorobenzene (C₈H₈BrF, molecular weight: 203.05 g/mol) is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) group at position 1, an ethyl (-C₂H₅) group at position 3, and a fluorine atom at position 5. This compound is structurally significant in organic synthesis due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-(bromomethyl)-3-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C9H10BrF/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5H,2,6H2,1H3 |
InChI Key |
RUFFVKLNPJWJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination via Phosphorus Tribromide (PBr3)
- Starting Material: 3-ethyl-5-fluorobenzyl alcohol (or the corresponding hydroxymethyl derivative).
- Reagents and Conditions: PBr3 in dichloromethane (DCM) at 0 to 20 °C.
- Procedure: PBr3 is added dropwise to a solution of the benzyl alcohol derivative in DCM under cooling. The reaction mixture is stirred for 3-5 hours until completion (monitored by LCMS or TLC). The mixture is then quenched with aqueous sodium bicarbonate (NaHCO3), extracted, dried, and purified by column chromatography.
- Yield: Approximately 61% yield reported for similar bromomethylated fluorobenzene derivatives.
- Notes: This method provides a clean conversion of benzyl alcohol to bromomethyl with good selectivity and moderate yield.
Bromination Using Carbon Tetrabromide and Triphenylphosphine
- Starting Material: Corresponding methyl-substituted fluorobenzene derivative.
- Reagents and Conditions: Carbon tetrabromide (CBr4) and triphenylphosphine (Ph3P) in tetrahydrofuran (THF) at 10-30 °C for 12 hours.
- Procedure: The methyl precursor is dissolved in THF, followed by addition of Ph3P and CBr4. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is purified by silica gel chromatography.
- Yield: High yield reported (~99%) for analogous bromomethylation reactions.
- Advantages: This method is highly efficient and mild, avoiding harsh acidic conditions.
Direct Bromination with Molecular Bromine (Br2)
- Starting Material: 3-ethyl-5-fluorotoluene or related methyl-substituted fluorobenzene.
- Reagents and Conditions: Br2 in an inert solvent such as chloroform or carbon tetrachloride, sometimes with Lewis acid catalysts (e.g., FeCl3) or under photochemical conditions.
- Procedure: Bromine is added slowly to the methyl-substituted fluorobenzene under controlled temperature (0 °C to room temperature). Reaction progress is monitored by TLC or NMR. The product is isolated by extraction and purification.
- Yield and Selectivity: Bromination of methyl groups on aromatic rings can be selective for benzylic positions, but care must be taken to avoid polybromination or aromatic ring bromination. Yields vary depending on conditions but can be moderate to high.
- Notes: This method is classical but requires careful control to prevent overbromination.
Comparative Data Table of Preparation Methods
| Method | Reagents & Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phosphorus Tribromide (PBr3) | PBr3 in DCM | 0–20 °C | 3–5 hours | ~61 | Moderate yield, good selectivity, requires quenching |
| Carbon Tetrabromide + Triphenylphosphine | CBr4 + Ph3P in THF | 10–30 °C | 12 hours | ~99 | High yield, mild conditions, efficient bromomethylation |
| Molecular Bromine (Br2) | Br2 in CHCl3 or CCl4, possibly FeCl3 catalyst | 0 °C to RT | Variable | Moderate | Classical method, requires careful control to avoid overbromination |
Research Results and Characterization
- NMR Data: For bromomethylated fluorobenzenes, characteristic singlets near 4.4–4.5 ppm (2H) correspond to the bromomethyl group protons in ^1H NMR spectra.
- Mass Spectrometry: Molecular ion peaks consistent with bromomethyl substitution and fluorine presence are observed (e.g., m/z ~187 for related compounds with bromine and fluorine).
- Purification: Column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 10:1) is effective for isolating pure bromomethylated products.
- Reaction Monitoring: TLC and LCMS are standard techniques for monitoring reaction progress and confirming completion.
Additional Notes on Preparation
- The position of substituents (ethyl and fluorine) on the benzene ring influences reactivity and regioselectivity during bromination.
- Protective groups or selective reaction conditions may be required to avoid unwanted side reactions.
- The use of boron trifluoride etherate and triethylsilane has been reported in related fluorobenzene reductions but is less relevant for direct bromomethylation.
- Safety precautions must be observed when handling brominating agents due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-ethyl-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted benzene derivatives (e.g., amines, ethers, thioethers)
- Benzyl alcohol and benzaldehyde derivatives
- Methyl-substituted benzene derivatives
Scientific Research Applications
1-(Bromomethyl)-3-ethyl-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-ethyl-5-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(bromomethyl)-3-ethyl-5-fluorobenzene with compounds sharing substitution patterns at positions 1, 3, and 5 of the benzene ring. Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Comparative Analysis of Substituted Benzene Derivatives
*Inferred from solubility trends of brominated aromatics in and .
Key Findings:
Substituent Effects on Reactivity: The bromomethyl group in the target compound offers superior leaving-group capability compared to simple bromo (-Br) or chloro (-Cl) substituents (e.g., in 1-bromo-3-chloro-5-fluorobenzene ), enhancing its utility in alkylation or cross-coupling reactions. Electron-withdrawing groups (e.g., -NO₂, -CF₃ in ) increase the electrophilicity of the aromatic ring, whereas electron-donating groups (e.g., -C₂H₅ in the target compound) may stabilize intermediates in substitution reactions.
Molecular Weight and Solubility: The target compound’s molecular weight (203.05 g/mol) is lower than derivatives with bulky substituents (e.g., 284.03 g/mol for the nitro-trifluoromethyl analog ). Solubility in polar aprotic solvents (e.g., DMSO, chloroform) is common among brominated aromatics, as noted in and .
Applications :
- Unlike 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, which is used in specialized research , the ethyl group in the target compound may improve lipid solubility, making it more suitable for drug design.
- Compounds like 1-chloro-3-ethenyl-5-fluorobenzene are leveraged for their vinyl groups in polymerization, whereas the bromomethyl group in the target compound favors nucleophilic displacement.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Bromomethyl)-3-ethyl-5-fluorobenzene, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via electrophilic substitution or halogenation of pre-functionalized aromatic precursors. For example, bromination of 3-ethyl-5-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 70–80°C in CCl₄ yields the bromomethyl derivative. Purity (>95%) is achieved via silica gel chromatography (hexane/EtOAc gradient) and recrystallization in ethanol .
- Key Variables : Reaction temperature, stoichiometry of NBS, and solvent polarity significantly impact yield. Contaminants like di-brominated byproducts are minimized by controlling reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the bromomethyl group (δ ~4.3 ppm for CH₂Br), ethyl substituent (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂), and fluorine-induced deshielding in aromatic protons .
- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z 232 (calculated for C₉H₉BrF) with fragmentation patterns confirming loss of Br (→ m/z 153) .
- FT-IR : C-Br stretch at ~560–600 cm⁻¹ and C-F stretch at ~1220 cm⁻¹ .
Advanced Research Questions
Q. How do the ethyl and fluorine substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- The ethyl group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring and stabilizing intermediates during oxidative addition. Fluorine, being electron-withdrawing, directs coupling to the bromomethyl site.
- Optimization : Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc). Yields >80% are achievable with boronic acids bearing bulky groups .
Q. What computational approaches predict the metabolic stability of this compound in cytochrome P450 inhibition assays?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the compound and CYP3A4/2D6 isoforms. The bromomethyl group shows high affinity for heme iron, while fluorine reduces metabolic oxidation.
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and quantify metabolite formation via LC-MS. Compare results with computational predictions to resolve discrepancies in inhibition potency .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Perform under N₂ at 10°C/min. The compound decomposes at ~180°C, but conflicting reports arise from impurities (e.g., residual solvents). Pre-purify via vacuum distillation (bp ~120°C at 0.1 mmHg) and validate purity via GC-MS .
- Kinetic Studies : Use Arrhenius plots to compare degradation rates in polar vs. nonpolar solvents. Polar solvents (e.g., DMF) accelerate decomposition due to solvolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
